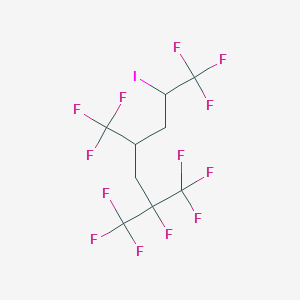
1,1,1,2,7,7,7-Heptafluoro-6-iodo-2,4-bis(trifluoromethyl)heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,7,7,7-Heptafluoro-6-iodo-2,4-bis(trifluoromethyl)heptane is a fluorinated organic compound with the molecular formula C₉H₆F₁₃I. This compound is characterized by its high fluorine content and the presence of an iodine atom, making it a unique molecule in the realm of organofluorine chemistry .
Preparation Methods
One common method includes the addition of iodine monofluoride to hexafluoropropene . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,1,1,2,7,7,7-Heptafluoro-6-iodo-2,4-bis(trifluoromethyl)heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific reagents and conditions vary.
Addition Reactions: The fluorinated double bonds can undergo addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include iodine monofluoride, hydrogen fluoride, and various organometallic reagents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,2,7,7,7-Heptafluoro-6-iodo-2,4-bis(trifluoromethyl)heptane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.
Medicine: Explored for its potential as a radiolabeling agent in diagnostic imaging.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1,2,7,7,7-Heptafluoro-6-iodo-2,4-bis(trifluoromethyl)heptane involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can influence various molecular pathways, although specific details depend on the context of its application. For instance, in radiolabeling, the iodine atom can be used to track the compound’s distribution in biological systems .
Comparison with Similar Compounds
Compared to other fluorinated compounds, 1,1,1,2,7,7,7-Heptafluoro-6-iodo-2,4-bis(trifluoromethyl)heptane is unique due to its high fluorine content and the presence of an iodine atom. Similar compounds include:
1,1,1,2,2,3,3-Heptafluoro-7,7-dimethyl-4,6-octanedione: Another fluorinated compound with different structural features.
Heptafluoro-2-iodopropane: Shares the iodine and fluorine characteristics but differs in molecular structure.
Properties
CAS No. |
922523-99-7 |
|---|---|
Molecular Formula |
C9H6F13I |
Molecular Weight |
488.03 g/mol |
IUPAC Name |
1,1,1,2,7,7,7-heptafluoro-6-iodo-2,4-bis(trifluoromethyl)heptane |
InChI |
InChI=1S/C9H6F13I/c10-5(8(17,18)19,9(20,21)22)2-3(6(11,12)13)1-4(23)7(14,15)16/h3-4H,1-2H2 |
InChI Key |
KXJJEMYFZPHHRL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CC(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F)C(C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



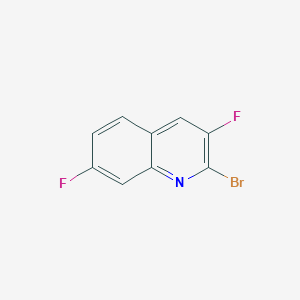
![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)
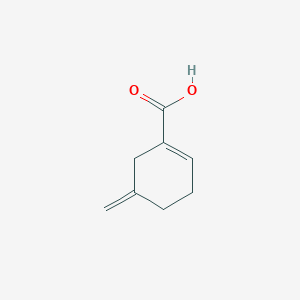
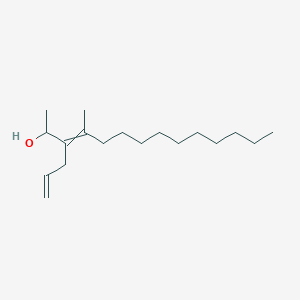
![Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]-](/img/structure/B14193524.png)
![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)
![2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B14193530.png)
![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)
![3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione](/img/structure/B14193550.png)
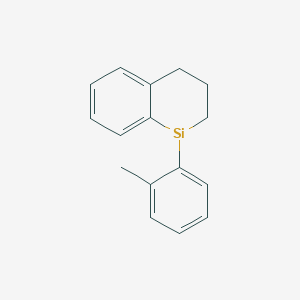
![4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid](/img/structure/B14193559.png)
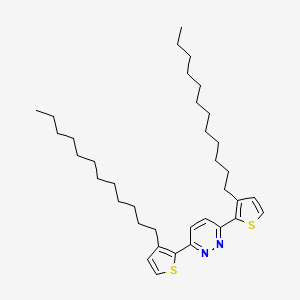
![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate](/img/structure/B14193570.png)
